molecular formula C28H26N2O3 B11565146 N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide

N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide

Cat. No.: B11565146
M. Wt: 438.5 g/mol
InChI Key: ZFAHRYJOTHQGBT-VUTHCHCSSA-N
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Description

N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyloxy, ethoxyphenyl, and naphthyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)-3-ethoxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced hydrazides or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide
  • N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its ethoxyphenyl group, in particular, differentiates it from similar compounds, potentially leading to varied reactivity and applications.

This detailed article provides a comprehensive overview of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C28H26N2O3/c1-2-32-27-17-22(15-16-26(27)33-20-21-9-4-3-5-10-21)19-29-30-28(31)18-24-13-8-12-23-11-6-7-14-25(23)24/h3-17,19H,2,18,20H2,1H3,(H,30,31)/b29-19+

InChI Key

ZFAHRYJOTHQGBT-VUTHCHCSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

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